8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Description
8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a xanthine derivative with a molecular formula of C₂₀H₂₇N₅O₂ and a molecular weight of 369.47 g/mol . It belongs to the purine-2,6-dione class, characterized by substitutions at positions 1, 3, 7, and 8 of the purine scaffold. Key structural features include:
- 1,3-dimethyl groups at the N1 and N3 positions, enhancing metabolic stability.
- An ethylamino group at the C8 position, which may influence hydrogen bonding and solubility.
This compound is part of a broader family of purine-2,6-diones investigated for diverse biological activities, including cardiovascular modulation (antiarrhythmic, hypotensive) , enzyme inhibition (e.g., protein kinase CK2) , and chemopreventive properties .
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZYBOJKXIXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331834 | |
| Record name | 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
377055-02-2 | |
| Record name | 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate phenylpropyl halide under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alkane derivatives.
Scientific Research Applications
8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The C8 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Insight: The ethylamino group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, unlike bulkier substituents (e.g., hydrazine) that may hinder receptor binding .
Substituent Variations at Position 7
The N7 substituent influences receptor affinity and pharmacokinetics:
Key Insight : The 3-phenylpropyl group in the target compound provides optimal lipophilicity and aromatic stacking interactions, distinguishing it from polar (e.g., hydroxy-piperazinyl) or shorter alkyl chains .
Physicochemical and Pharmacokinetic Comparisons
Key Insight : The target compound’s 1,3-dimethyl groups enhance metabolic stability compared to methoxy analogs, while its 3-phenylpropyl chain increases lipophilicity relative to polar derivatives .
Biological Activity
8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, also known by its CAS number 845377, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes ethylamino and phenylpropyl groups, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is , with a molecular weight of 341.4 g/mol. The compound features a purine core with substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 845377 |
| IUPAC Name | 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDE enzymes are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which play significant roles in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Phosphodiesterase: By inhibiting PDE enzymes, the compound may increase levels of cyclic AMP, leading to enhanced signaling pathways involved in various physiological processes.
- Receptor Modulation: The compound may also act on specific receptors, influencing neurotransmitter release and other cellular functions.
Biological Activities
Research indicates that 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione exhibits several biological activities:
1. Antiinflammatory Effects:
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. Its potential as an anti-inflammatory agent could be beneficial for conditions like arthritis.
2. Analgesic Properties:
The compound has been investigated for its pain-relieving properties, which may be linked to its effects on neurotransmitter systems.
3. Antioxidant Activity:
Preliminary research suggests that it may possess antioxidant properties, helping to mitigate oxidative stress within cells.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Inhibition of Inflammatory Cytokines
A study published in a peer-reviewed journal demonstrated that treatment with 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests its potential utility in managing inflammatory diseases.
Case Study 2: Analgesic Efficacy in Pain Models
In another experiment involving pain models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics. This positions it as a candidate for further development in pain management therapies.
Comparative Analysis
To better understand the unique properties of 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1,3-Dimethylxanthine | PDE inhibitor; stimulant effects |
| Theophylline | Bronchodilator; anti-inflammatory |
| Caffeine | CNS stimulant; mild analgesic |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, and how can purity be validated?
- Methodological Answer :
- Begin with nucleophilic substitution at the 8-position of 1,3-dimethylxanthine derivatives using ethylamine. Functionalize the 7-position via alkylation with 3-phenylpropyl halides under basic conditions (e.g., KCO in DMF) .
- Validate purity using high-resolution mass spectrometry (HRMS) and H/C NMR to confirm substitution patterns. For example, look for characteristic peaks such as ethylamino N–H stretching (~3340 cm) and carbonyl stretches (~1697 cm) in FTIR .
Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?
- Methodological Answer :
- Use FTIR to identify functional groups: ethylamino (–NH–) at ~3340 cm, carbonyl (C=O) at ~1697 cm, and aromatic C–H stretches (~3000 cm) .
- NMR : Confirm substitution patterns via H chemical shifts (e.g., 3-phenylpropyl protons at δ 1.6–2.8 ppm, ethylamino protons at δ 1.2–1.4 ppm) and C signals for purine carbons (~150–160 ppm) .
Q. How can researchers assess the drug-like properties of this compound during early-stage development?
- Methodological Answer :
- Employ Lipinski’s Rule of Five and ChemAxon’s Chemicalize.org to predict solubility, logP, and bioavailability. Key parameters: molecular weight (<500 Da), hydrogen bond donors/acceptors (<5/10) .
- Validate predictions with experimental assays (e.g., HPLC for logP, PAMPA for permeability) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Use density functional theory (DFT) to model reaction pathways and identify energy barriers for substitutions at the 7- and 8-positions. Pair with statistical experimental design (e.g., factorial design) to optimize solvent, temperature, and catalyst combinations .
- Validate predictions using high-throughput screening (HTS) libraries, such as the Aryl Halide Chemistry Informer Library , to compare reactivity across analogs .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Cross-validate computational models (e.g., QSAR, molecular docking) with in vitro assays (e.g., enzyme inhibition, receptor binding). If discrepancies arise:
- Re-examine force field parameters or solvent effects in simulations.
- Use meta-analysis to identify outliers in experimental data, adjusting for variables like assay sensitivity or compound degradation .
Q. How can researchers integrate experimental and computational data to design novel derivatives?
- Methodological Answer :
- Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize synthetic targets. For example:
Generate a virtual library of derivatives.
Train ML models on existing bioactivity data.
Validate top candidates via parallel synthesis and SPR (surface plasmon resonance) screening .
Q. What advanced techniques characterize interactions between this compound and biological targets?
- Methodological Answer :
- Use X-ray crystallography or cryo-EM to resolve binding modes with proteins (e.g., adenosine receptors). For dynamic studies, apply NMR titration or ITC (isothermal titration calorimetry) to quantify binding affinity (K) and thermodynamics (ΔH, ΔS) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
